molecular formula C41H68O14 B1665803 Astragaloside IV CAS No. 84687-43-4

Astragaloside IV

Katalognummer B1665803
CAS-Nummer: 84687-43-4
Molekulargewicht: 785 g/mol
InChI-Schlüssel: QMNWISYXSJWHRY-CSXKERSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Astragaloside IV (AS-IV) is one of the main active components extracted from the Chinese medicinal herb Astragali . It is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . AS-IV exhibits various biological activities, including effects on the myocardium, nervous system, and endocrine system . It has shown potential in treating cardiovascular diseases , and has anti-tumor properties .

Wissenschaftliche Forschungsanwendungen

  • Anti-Inflammatory Effects

    • Field : Immunology
    • Summary : Astragaloside IV has been shown to have anti-inflammatory effects, such as suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules .
    • Methods : The anti-inflammatory effects of Astragaloside IV are typically studied using in vitro and in vivo models of inflammation .
    • Results : Studies have shown that Astragaloside IV can effectively suppress inflammatory responses, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .
  • Antioxidative Stress

    • Field : Biochemistry
    • Summary : Astragaloside IV has been found to exhibit antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .
    • Methods : These effects are typically studied using biochemical assays and cellular models of oxidative stress .
    • Results : Astragaloside IV has been shown to enhance the levels of catalase, glutathione peroxidase, and superoxide dismutase, as well as the total antioxidant capacity .
  • Neuroprotective Effects

    • Field : Neuroscience
    • Summary : Astragaloside IV has demonstrated neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury .
    • Methods : These effects are typically studied using animal models of cerebral ischemia-reperfusion injury .
    • Results : Astragaloside IV has been shown to improve neurological deficits and reduce cerebral infarction area, potentially through the Sirt1/Mapt pathway .
  • Antifibrotic Effects

    • Field : Pharmacology
    • Summary : Astragaloside IV has shown antifibrotic effects in various tissues during disease conditions .
    • Methods : These effects are typically studied using in vitro and in vivo models of fibrosis .
    • Results : Astragaloside IV has been found to attenuate fibrosis by inhibiting the TGF-β-Smads3 axis in systemic sclerosis .
  • Antitumor Effects

    • Field : Oncology
    • Summary : Astragaloside IV has been found to exhibit antitumor effects, including inhibiting tumor cell progression, enhancing sensitivity to antitumor drugs, and reversing drug resistance of tumor cells .
    • Methods : These effects are typically studied using in vitro and in vivo models of cancer .
    • Results : Astragaloside IV has been shown to inhibit the growth of various types of tumors, such as lung, liver, breast, and gastric cancers .
  • Protecting the Brain Against Ischemia-Reperfusion Injury

    • Field : Neurology
    • Summary : Astragaloside IV has been shown to protect the brain against ischemia-reperfusion injury .
    • Methods : These effects are typically studied using animal models of cerebral ischemia-reperfusion injury .
    • Results : Astragaloside IV has been shown to reduce the permeability of the blood-brain barrier under pathological conditions by upregulating Bal-2 expression and downregulating Bax, caspase-3, BIP, CHOP, P-PERK, and P-eif2α expression, thereby reducing endothelial cell apoptosis and inhibiting endoplasmic reticulum stress .
  • Regulation of Calcium Balance

    • Field : Biochemistry
    • Summary : Astragaloside IV has been found to regulate the calcium balance in cells .
    • Methods : These effects are typically studied using biochemical assays and cellular models .
    • Results : Astragaloside IV has been shown to regulate calcium balance, which is crucial for various cellular functions .
  • Immunoregulation

    • Field : Immunology
    • Summary : Astragaloside IV has been found to have immunoregulatory effects .
    • Methods : These effects are typically studied using in vitro and in vivo models of immune response .
    • Results : Astragaloside IV has been shown to modulate immune responses, potentially offering therapeutic benefits for conditions characterized by immune dysregulation .
  • Cardioprotective Effects

    • Field : Cardiology
    • Summary : Astragaloside IV has demonstrated cardioprotective effects .
    • Methods : These effects are typically studied using animal models of cardiac injury .
    • Results : Astragaloside IV has been shown to protect the heart from various forms of injury, potentially through its antioxidant and anti-inflammatory effects .
  • Antidiabetic Effects

    • Field : Endocrinology
    • Summary : Astragaloside IV has been found to exhibit antidiabetic effects .
    • Methods : These effects are typically studied using in vitro and in vivo models of diabetes .
    • Results : Astragaloside IV has been shown to improve glucose metabolism and insulin sensitivity, potentially offering therapeutic benefits for diabetes .
  • Depression-Like Behavior Attenuation

    • Field : Psychiatry
    • Summary : Astragaloside IV has been found to attenuate depression-like behavior .
    • Methods : These effects are typically studied using animal models of depression .
    • Results : Astragaloside IV has been shown to reduce depression-like behavior, potentially through its anti-inflammatory and neuroprotective effects .
  • Protection of Blood-Brain Barrier

    • Field : Neurology
    • Summary : Astragaloside IV has been shown to protect the blood-brain barrier .
    • Methods : These effects are typically studied using in vitro and in vivo models of blood-brain barrier injury .
    • Results : Astragaloside IV has been shown to reduce the permeability of the blood-brain barrier under pathological conditions .
  • Regulation of Calcium Balance

    • Field : Biochemistry
    • Summary : Astragaloside IV has been found to regulate the calcium balance in cells . It has been shown to inhibit H/R-induced Ca 2+ overload and prevent the reduction in SERCA2a enzyme activity and SERCA2a mRNA and protein levels .
    • Methods : These effects are typically studied using biochemical assays and cellular models .
    • Results : Astragaloside IV has been shown to regulate calcium balance, which is crucial for various cellular functions .
  • Immunoregulation

    • Field : Immunology
    • Summary : Astragaloside IV has been found to have immunoregulatory effects . It has been shown to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells by upregulating mRNA and Bcl-2 protein expression; downregulating monocyte chemoattractant protein (MCP) and NF- B protein expression; and Bax, cleaved caspase-3, IL-1, IL-6, and TNF- mRNA expression; and reducing apoptosis .
    • Methods : These effects are typically studied using in vitro and in vivo models of immune response .
    • Results : Astragaloside IV has been shown to modulate immune responses, potentially offering therapeutic benefits for conditions characterized by immune dysregulation .
  • Cardioprotective Effects

    • Field : Cardiology
    • Summary : Astragaloside IV has demonstrated cardioprotective effects . It has been shown to enhance cardiac function indicators, including left ventricular ejection fraction (LVEF), left ventricular fractional shortening (LVFS), left ventricular pressure change rate (±dp/dt max ), left ventricular end-diastolic pressure (LVEDP), left ventricular systolic pressure (LVSP), heart weight/body weight (HW/BW) and B-type brain natriuretic peptide (BNP) .
    • Methods : These effects are typically studied using animal models of cardiac injury .
    • Results : Astragaloside IV has been shown to protect the heart from various forms of injury, potentially through its antioxidant and anti-inflammatory effects .
  • Antidiabetic Effects

    • Field : Endocrinology
    • Summary : Astragaloside IV has been found to exhibit antidiabetic effects . It has been shown to improve DKD by combating oxidative stress, attenuating endoplasmic reticulum stress, regulating calcium homeostasis, alleviating inflammation, improving vascular function, improving epithelial to mesenchymal transition and so on .
    • Methods : These effects are typically studied using in vitro and in vivo models of diabetes .
    • Results : Astragaloside IV has been shown to improve glucose metabolism and insulin sensitivity, potentially offering therapeutic benefits for diabetes .
  • Depression-Like Behavior Attenuation

    • Field : Psychiatry
    • Summary : Astragaloside IV has been found to attenuate depression-like behavior . It has been shown to regulate the depression-like behaviors of rats, which are presented by an increase of body weight, upregulation of sucrose preference rates, and a decrease of immobility time .
    • Methods : These effects are typically studied using animal models of depression .
    • Results : Astragaloside IV has been shown to reduce depression-like behavior, potentially through its anti-inflammatory and neuroprotective effects .
  • Protection of Blood-Brain Barrier

    • Field : Neurology
    • Summary : Astragaloside IV has been shown to protect the blood-brain barrier . It has been shown to reduce the permeability of the blood-brain barrier under pathological conditions by upregulating Bal-2 expression and downregulating Bax, caspase-3, BIP, CHOP, P-PERK, and P-eif2α expression, thereby reducing endothelial cell apoptosis and inhibiting endoplasmic reticulum stress .
    • Methods : These effects are typically studied using in vitro and in vivo models of blood-brain barrier injury .
    • Results : Astragaloside IV has been shown to reduce the permeability of the blood-brain barrier under pathological conditions .

Safety And Hazards

AS-IV is considered a safe drug . It has been used in traditional Chinese medicine (TCM) and has shown minimal side effects .

Zukünftige Richtungen

Research on AS-IV is ongoing, with focus areas including its effects on ischemia–reperfusion injury, cancer, and tumor . The potential molecular pathways of AS-IV in colorectal cancer are also being evaluated .

Eigenschaften

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWISYXSJWHRY-YLNUDOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026063
Record name Astragaloside IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astragaloside IV

CAS RN

84687-43-4
Record name Astragaloside IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84687-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragaloside IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragaloside IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, (3β,6α,16β,20R,24S)-20,24-epoxy-16,25-dihydroxy-3-(β-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASTRAGALOSIDE IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J6XA9YCFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13,100
Citations
S Ren, H Zhang, Y Mu, M Sun, P Liu - Journal of Traditional Chinese …, 2013 - Elsevier
… to Astragaloside IV. Many researchers focused on the single pharmacological action of Astragaloside IV; whether a combination of Astragaloside IV … Astragaloside IV has a wide range of …
Number of citations: 268 www.sciencedirect.com
L Li, X Hou, R Xu, C Liu, M Tu - Fundamental & clinical …, 2017 - Wiley Online Library
… As the main active substance of Astragalus membranaceus Bunge, astragaloside IV ( AS ‐ IV ) also demonstrates the potent protective effect on focal cerebral ischemia/reperfusion, …
Number of citations: 283 onlinelibrary.wiley.com
Y Zang, J Wan, Z Zhang, S Huang, X Liu… - Biomedicine & …, 2020 - Elsevier
… Astragaloside IV(AS-IV) is a main effective ingredient of Astragalus membranaceus, a commonly used Chinese patent medicine for the patients with chronic heart failure(CHF). Our aim …
Number of citations: 71 www.sciencedirect.com
YQ Tan, HW Chen, J Li - Drug Design, Development and Therapy, 2020 - Taylor & Francis
Cardiovascular disease (CVD), the number one cause of death worldwide, has always been the focus of clinical and scientific research. Due to the high number of deaths each year, it is …
Number of citations: 55 www.tandfonline.com
T Chen, P Yang, Y Jia - International Journal of …, 2021 - spandidos-publications.com
Radix Astragali (RA) is widely used in traditional Chinese medicine (TCM), and astragaloside IV (AS‑IV) is the most critical component of RA. Previous studies have demonstrated that …
Number of citations: 40 www.spandidos-publications.com
J Zhang, C Wu, L Gao, G Du, X Qin - Advances in Pharmacology, 2020 - Elsevier
… This review will provide an overall understanding of the pharmacological functions of astragaloside IV on neuroprotection, liver protection, anti-cancer and anti-diabetes. In light of this, …
Number of citations: 203 www.sciencedirect.com
J Yu, Y Zhang, S Sun, J Shen, J Qiu… - Canadian journal of …, 2006 - cdnsciencepub.com
Astragaloside IV (AGS-IV), a new glycoside of cycloartane-type triterpene isolated from the root of Astragalus membranaceus (Fisch.) Bunge, has been used experimentally for its potent …
Number of citations: 130 cdnsciencepub.com
WD Zhang, H Chen, C Zhang, RH Liu, HL Li… - Planta …, 2006 - thieme-connect.com
… of astragaloside IV on myocardial ischemia and its mechanisms of action remain largely unknown. In this study, we have examined the effects of astragaloside IV on … Astragaloside IV …
Number of citations: 206 www.thieme-connect.com
WJ Zhang, P Hufnagl, BR Binder… - Thrombosis and …, 2003 - thieme-connect.com
… In addition we could show that a saponin structurally related to NG-R1, namely astragaloside IV (… Here we present new evidence that purified astragaloside IV, a substance widely used …
Number of citations: 260 www.thieme-connect.com
Y Liang, B Chen, D Liang, X Quan, R Gu, Z Meng… - Molecules, 2023 - mdpi.com
Astragaloside IV (AS-IV) is one of the main active components extracted from the Chinese medicinal herb Astragali and serves as a marker for assessing the herb’s quality. AS-IV is a …
Number of citations: 2 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.